Dolabellanin-B2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SHQDCYEALHKCMASHSKPFSCSMKFHMCLQQQ |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Dolabellanin-B2 has been identified as an antimicrobial peptide with significant activity against various pathogenic microorganisms. Research indicates that it exhibits cytotoxic effects at concentrations ranging from 2.5 to 100 µg/mL against certain pathogens, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Case Study: Antimicrobial Efficacy
- Study Reference : A study conducted by Tayone et al. highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against specific bacteria and fungi .
- Findings : The peptide was shown to disrupt microbial cell membranes, leading to cell lysis and death.
Anticancer Applications
Research has revealed that this compound may also possess anticancer properties. It is part of a larger class of compounds derived from marine organisms that are currently being explored for their potential in cancer therapy.
Case Study: Cytotoxicity Against Cancer Cells
- Study Reference : In a study published on bioRxiv, this compound was assessed for its cytotoxic effects on human lymphoblast T2 cells .
- Findings : The peptide showed varying levels of cytotoxicity, indicating its potential as an adjunct in cancer treatment protocols.
Table 1: Mechanism Insights
| Mechanism | Description |
|---|---|
| Self-assembly | Forms α/β chameleon structures in solution |
| Membrane interaction | Disrupts lipid bilayers of target cells |
| Cytotoxicity | Induces cell lysis through membrane disruption |
Research and Development Potential
The exploration of this compound is part of a broader initiative to discover novel antimicrobial and anticancer agents from marine sources. This aligns with global efforts to combat antibiotic resistance and improve cancer treatment options.
Table 2: Comparative Analysis of Marine-Derived Compounds
| Compound | Source | Activity Type | Current Status |
|---|---|---|---|
| This compound | Dolabella auricularia | Antimicrobial, Anticancer | Preclinical studies ongoing |
| Dolastatin-10 | Dolabella auricularia | Anticancer | Phase II clinical trials |
| Brentuximab vedotin | Conus magus | Anticancer | Approved for clinical use |
Chemical Reactions Analysis
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations using GROMACS V 4.6.7 package have been performed to study Dolabellanin-B2 . The Pep-fold server pdb atomic coordinate file was used for these simulations. The system was solvated in a cubic box with a 1.2 nm distance, applying the AMBER99SB force field using the TIP3P water model . Particle-mesh Ewald (PME) electrostatics and periodic boundary conditions were applied, and the system was neutralized by adding counter ions (CL-) .
Peptide Surface Electrostatics and Hydrophobicity
The total charge of the this compound peptide is calculated to be Z=1 . The potential field includes a dominant positive lobe, mainly from Lys 11, 18, and 25, and negative lobes in the N-terminal, attributed to Asp 4 and Glu 7 . The distribution of positive charge contributes to a high-volume positive coulomb cage bulb around the peptide . The total surface area is 30.5 ± 1.28 nm2, with hydrophobic and hydrophilic surfaces measuring 13.96 ± 0.68 nm2 .
Structural Studies
In lipid-free solutions, this compound adopts a β-rich conformation, as indicated by typical minima near 218 nm in CD spectra . It does not show secondary structure transition upon the addition of lipids . The residues 8 (Ala) to 30 (Leu) are positively charged (Lys 11, 18 and 25) or hydrophobic, interrupted by the presence of four polar serines (15, 17, 21 and 23), while negatively charged residues are in the N-terminal (4 and 7), leading to charge discrimination . Histidine residues (2, 10, 16 and 27) could affect antibacterial activity by adding partial positive charge in acidic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dolabellanin-B2 belongs to a diverse class of antimicrobial amyloids. Below is a comparative analysis with structurally or functionally related peptides:
Table 1: Structural and Functional Comparison of this compound with Analogous AMPs
Key Comparative Insights:
Structural Prediction vs. Experimental Reality this compound and Bombinin H4 both exhibit discrepancies between AlphaFold’s α-helical predictions and experimentally observed β-rich or mixed conformations . This highlights limitations in computational models for predicting amyloidogenic peptides. In contrast, Citropin 1.3’s predicted α-helical structure aligns with its cross-α fibrils, suggesting stronger predictive accuracy for non-amyloidogenic peptides .
Activity and Charge Correlation
- This compound and Bombinin H4’s low net charge correlates with reduced activity against Micrococcus luteus (Table 1, ). Conversely, Citropin 1.3’s high charge enhances electrostatic membrane targeting, explaining its potent activity .
Structural Plasticity and Function this compound’s β-to-α transition under lipid exposure is unique among the compared AMPs, enabling adaptive membrane disruption . Pleurocidin-like WFX’s stable β-rich structure and neutral charge may indicate non-antimicrobial roles, such as biofilm formation or immune signaling .
Fibril Assembly and Diffraction Patterns
- This compound forms diffuse cross-β diffraction rings, unlike the sharp arcs seen in Citropin 1.3’s cross-α fibrils . This suggests less ordered amyloid aggregation in this compound.
Preparation Methods
Ultrafiltration
Gel Filtration Chromatography
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- RP-HPLC is used for further purification of this compound based on hydrophobic interactions.
- Multiple protein fractions are separated, and specific peaks corresponding to this compound are collected for analysis.
- HPLC chromatograms typically show nine protein fractions after ultrafiltration, with this compound identified among these.
Analytical Identification and Characterization
Mass Spectrometry
SDS-PAGE Analysis
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed during early purification steps to monitor protein composition and purity.
Research Findings on Preparation and Properties
Purification Summary Table
| Step | Technique | Purpose | Outcome |
|---|---|---|---|
| 1. Extraction | Tissue homogenization / fluid separation | Obtain crude peptide mixture | Crude extract containing peptides |
| 2. Ultrafiltration | 10 kDa centrifugal filter | Concentrate peptides <10 kDa | Enriched peptide fraction |
| 3. Gel Filtration | Size-exclusion chromatography | Separate by molecular size | Fractionation of peptide-containing eluates |
| 4. RP-HPLC | Hydrophobic interaction | Further purification of this compound | Isolation of distinct peptide peaks |
| 5. MALDI-TOF/TOF | Mass spectrometry | Peptide identification | Confirmation of this compound sequence |
Molecular Dynamics and Structural Insights
- Computational modeling and 50 ns molecular dynamics simulation (using GROMACS with AMBER99SB force field) have been applied to the purified peptide to understand its structure-function relationship.
- The peptide exhibits an alpha-helical cationic antimicrobial peptide (alpha-CAMP) fold with an overall charge of +1 at pH 7.
- Structural features include positively charged lysine residues and hydrophobic regions, which are critical for antibacterial activity and membrane interaction.
Summary of Preparation Protocol
- Sample Collection: Harvest sea hare or sea slug specimens; stimulate secretion if applicable.
- Sample Preservation: Separate fluids and tissues; freeze at -80°C.
- Crude Extraction: Homogenize tissue or collect secreted fluids.
- Ultrafiltration: Filter extract through 10 kDa cutoff to concentrate peptides.
- Gel Filtration Chromatography: Separate peptides by size.
- RP-HPLC: Further purify this compound by hydrophobicity.
- Analytical Confirmation: Use SDS-PAGE and MALDI-TOF/TOF for purity and identity.
- Structural Analysis: Employ molecular dynamics simulation to confirm peptide structure.
Q & A
Q. What established methodologies are recommended for synthesizing Dolabellanin-B2, and how can purity be validated?
To synthesize this compound, researchers should employ solid-phase peptide synthesis (SPPS) or heterologous expression systems, depending on its molecular class (e.g., peptide or secondary metabolite). Purity validation requires reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and homogeneity. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for structural verification. For reproducibility, document reaction conditions (solvents, temperatures) and purification steps in detail, adhering to journal guidelines for experimental transparency .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural properties?
Key techniques include:
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Use cell-based assays targeting pathways relevant to this compound’s reported bioactivity (e.g., antimicrobial, anticancer). Examples:
- MTT assay for cytotoxicity (IC50 determination).
- Enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization).
- Antimicrobial susceptibility testing (MIC/MBC endpoints).
Include positive/negative controls and triplicate measurements to ensure statistical rigor. Secondary validation with orthogonal assays (e.g., flow cytometry for apoptosis) is advised .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies:
- Meta-analysis : Compare datasets across studies, adjusting for variables like solvent choice (DMSO vs. aqueous) or cell line specificity.
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
Q. What experimental designs are optimal for investigating this compound’s structure-activity relationships (SAR)?
Combine fragment-based screening and site-directed mutagenesis (if applicable). For example:
- Alanine scanning : Replace key residues to assess functional importance.
- Co-crystallization : Resolve ligand-target complexes to identify binding motifs.
- QSAR modeling : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How can computational approaches elucidate this compound’s mechanism of action?
Leverage molecular docking (AutoDock Vina), molecular dynamics (GROMACS), and network pharmacology (STRING database) to:
Q. What strategies mitigate reproducibility challenges in this compound research?
Q. How should researchers integrate multi-omics data to contextualize this compound’s biological role?
Adopt a systems biology approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-MS/MS to track metabolic flux alterations.
Use pathway enrichment tools (DAVID, MetaboAnalyst) to integrate datasets and identify hub pathways .
Q. What methodological considerations apply to long-term stability studies of this compound?
Design accelerated stability tests under varying conditions:
Q. What ethical frameworks guide in vivo testing of this compound’s therapeutic potential?
Follow ARRIVE 2.0 guidelines for animal studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
